![molecular formula C7H8O5 B12570858 2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester CAS No. 174000-98-7](/img/structure/B12570858.png)
2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester is a chemical compound with the molecular formula C7H8O5. It is a derivative of butynoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methoxycarbonyl group, which can modulate its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butynoic acid, 4-bromo-, methyl ester
- 2-Butynoic acid, 4-chloro-, methyl ester
- 2-Butynoic acid, 4-fluoro-, methyl ester
Uniqueness
2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its halogenated analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
Properties
CAS No. |
174000-98-7 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
methyl 4-methoxycarbonyloxybut-2-ynoate |
InChI |
InChI=1S/C7H8O5/c1-10-6(8)4-3-5-12-7(9)11-2/h5H2,1-2H3 |
InChI Key |
OHBNNXWQSBMJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


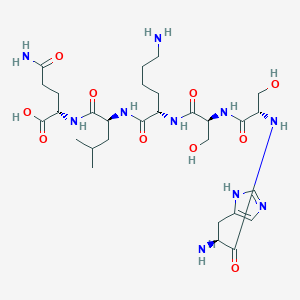
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
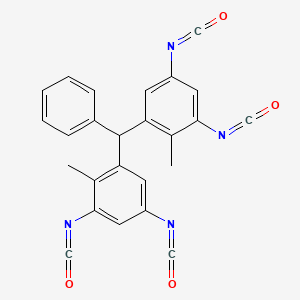
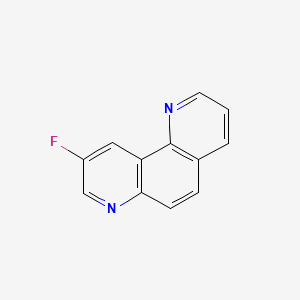
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)

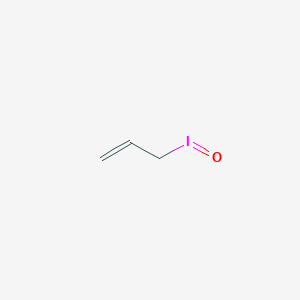
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
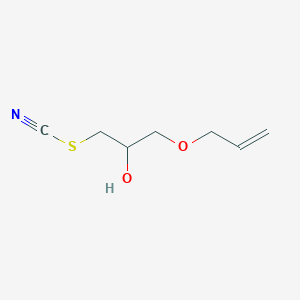
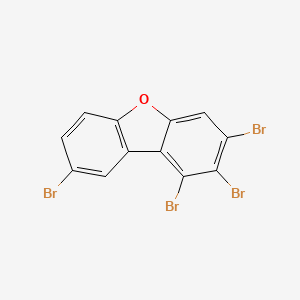
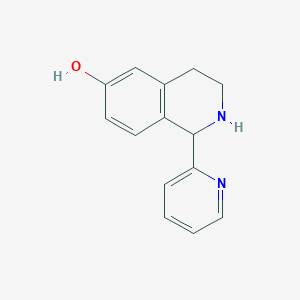

![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

